molecular formula C21H26N4O3S B3509407 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE

1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE

Cat. No.: B3509407
M. Wt: 414.5 g/mol
InChI Key: PHBIKAKWBARONR-UHFFFAOYSA-N
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Description

1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperazine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with various reagents to introduce the piperazine and dihydropyrimidinone moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the dihydropyrimidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The benzodioxole and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is of interest for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It can be used in studies to understand its effects on cellular processes and pathways.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions, while the piperazine ring can form hydrogen bonds and ionic interactions. The dihydropyrimidinone core can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a dihydropyrimidinone core. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-ethyl-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-4-25-14(2)19(15(3)26)20(22-21(25)29)24-9-7-23(8-10-24)12-16-5-6-17-18(11-16)28-13-27-17/h5-6,11H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBIKAKWBARONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=NC1=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE
Reactant of Route 2
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-ETHYL-6-METHYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL)ETHAN-1-ONE

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